molecular formula C7H5Br2NOS B14548677 4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione CAS No. 62159-78-8

4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione

Cat. No.: B14548677
CAS No.: 62159-78-8
M. Wt: 311.00 g/mol
InChI Key: SUGSERHNDTYBTH-UHFFFAOYSA-N
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Description

4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione: is a chemical compound belonging to the pyridine family. This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, an ethenyl group at the 1 position, a hydroxyl group at the 3 position, and a thione group at the 2 position. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with pyridine, bromination at the 4 and 6 positions can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Hydroxylation: The hydroxyl group at the 3 position can be introduced via a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.

    Thionation: Finally, the thione group at the 2 position can be introduced using a thionating agent such as Lawesson’s reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4,6-Dibromo-1-ethenyl-3-pyridone-2(1H)-thione.

    Reduction: Formation of 4,6-Dibromo-1-ethenyl-3-hydroxy-2-mercaptopyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine atoms and the thione group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dibromo-3-hydroxypyridine-2(1H)-thione: Lacks the ethenyl group at the 1 position.

    4,6-Dibromo-1-ethenylpyridine-2(1H)-thione: Lacks the hydroxyl group at the 3 position.

    4,6-Dibromo-1-ethenyl-3-hydroxypyridine: Lacks the thione group at the 2 position.

Uniqueness

4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the combination of its functional groups, which impart distinct chemical properties and potential biological activities. The presence of both bromine atoms and the thione group can enhance its reactivity and binding affinity, making it a valuable compound in various research fields.

Properties

CAS No.

62159-78-8

Molecular Formula

C7H5Br2NOS

Molecular Weight

311.00 g/mol

IUPAC Name

4,6-dibromo-1-ethenyl-3-hydroxypyridine-2-thione

InChI

InChI=1S/C7H5Br2NOS/c1-2-10-5(9)3-4(8)6(11)7(10)12/h2-3,11H,1H2

InChI Key

SUGSERHNDTYBTH-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=CC(=C(C1=S)O)Br)Br

Origin of Product

United States

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